molecular formula C17H15Cl2N5O B2588729 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-99-7

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2588729
CAS No.: 899972-99-7
M. Wt: 376.24
InChI Key: OFADVKFVFIVYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole core substituted with two 4-chlorobenzyl groups at the N1 and carboxamide positions. This structure places it within a broader class of 5-amino-1H-1,2,3-triazole-4-carboxamide derivatives, which are recognized for their versatility in targeting diverse biological pathways, including bacterial SOS response inhibition and anticancer activity .

Properties

IUPAC Name

5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c18-13-5-1-11(2-6-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-7-14(19)8-4-12/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFADVKFVFIVYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding acid chloride with an amine.

    Chlorobenzyl Substitution: The 4-chlorobenzyl groups can be introduced through alkylation reactions using 4-chlorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential use in treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that derivatives of this compound exhibit promising activity against the parasite.

A study highlighted the optimization of a series of compounds related to this triazole derivative, demonstrating improvements in potency and metabolic stability. The optimized compounds showed significant suppression of parasite burden in mouse models, indicating their potential as effective treatments for Chagas disease .

Anticancer Properties

The triazole moiety has been extensively studied for its anticancer properties. Compounds containing the 1,2,3-triazole structure have been shown to inhibit various cancer cell lines through different mechanisms. For instance, some derivatives have demonstrated cytotoxic activities by inducing apoptosis in cancer cells via inhibition of key molecular targets such as EGFR and PARP-1 .

Recent research has synthesized new triazole derivatives that exhibit significant cytotoxicity against several human cancer cell lines, suggesting that 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could be a valuable lead compound in developing novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of specific substituents on the triazole ring can significantly influence biological activity. For example:

SubstituentEffect on Activity
Chlorobenzyl GroupEnhances antiparasitic activity
Amino GroupIncreases solubility and bioavailability
Carboxamide GroupContributes to binding affinity with targets

The optimization process involves modifying these substituents to enhance pharmacokinetic properties while maintaining or improving biological efficacy.

Case Study 1: Chagas Disease Treatment

In a study focused on developing new treatments for Chagas disease, researchers utilized high-content screening to identify promising candidates from a library of triazole derivatives. The lead compound derived from 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited submicromolar activity against T. cruzi, showcasing its potential as a viable therapeutic option .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anticancer effects of triazole derivatives found that certain compounds induced apoptosis in cancer cells with IC50 values as low as 0.33 μM. This study emphasizes the effectiveness of triazole-based compounds in targeting cancer cells and supports further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide with structurally related triazole-carboxamide derivatives, focusing on substituent effects, pharmacological activity, and metabolic stability.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences
5-Amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-chlorobenzyl; Carboxamide: 4-chlorobenzyl Reference compound with dual 4-Cl-benzyl groups.
5-Amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-chlorobenzyl; Carboxamide: 3-fluorophenyl Fluorine substitution increases polarity but reduces lipophilicity vs. 4-Cl-benzyl .
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-methylphenyl; Carboxamide: 2,5-dichlorophenyl Methylphenyl at N1 reduces steric hindrance; dichlorophenyl enhances cytotoxicity .
5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide N1: 3,5-dichloro-4-(4-Cl-benzoyl)benzyl Bulky benzoyl group improves target affinity but increases metabolic instability .
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-methoxyphenyl; Carboxamide: 4-methoxyphenyl Methoxy groups enhance solubility but reduce membrane permeability vs. chloro groups .

Pharmacological Activity

  • Anticancer Activity: The dichlorophenyl-substituted analogue (5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-...) demonstrated potent antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) . In contrast, the reference compound’s dual 4-Cl-benzyl groups may improve target engagement but require further in vivo validation. A fluorophenyl-substituted derivative (5-amino-1-(4-chlorobenzyl)-N-(3-fluorophenyl)-...) showed moderate activity, suggesting that halogen positioning critically impacts efficacy .
  • This highlights the importance of substituent stability; the reference compound’s benzyl groups may resist such degradation.
  • SOS Response Inhibition: A carbamoylmethyl-substituted analogue (5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide) inhibited LexA autoproteolysis, a key step in bacterial SOS response . The reference compound’s chloro-benzyl groups may enhance binding to LexA’s hydrophobic regions.

Metabolic Stability

  • The reference compound’s 4-chlorobenzyl groups likely confer greater metabolic stability compared to CAI, which undergoes rapid cleavage into inactive benzophenone and triazole fragments .
  • Methoxy-substituted analogues (e.g., 5-amino-N,1-bis(4-methoxyphenyl)-...) may undergo demethylation, reducing their half-life in vivo .

Biological Activity

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

A notable study highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In phenotypic high-content screening conducted on VERO cells infected with the parasite, compounds from the 5-amino-1,2,3-triazole-4-carboxamide series demonstrated significant potency (pEC50 > 6) and selectivity over human cell lines such as HepG2 . Optimization of these compounds improved their aqueous solubility and metabolic stability, leading to promising candidates for further development.

Antimicrobial Activity

Research has indicated that derivatives of the triazole scaffold exhibit antimicrobial properties. A study focusing on the inhibition of bacterial resistance mechanisms identified analogs that effectively targeted the SOS response in Escherichia coli and Pseudomonas aeruginosa. These compounds were synthesized through a modular approach that allowed for rapid exploration of SAR . The ability to modulate bacterial resistance mechanisms represents a critical advancement in antibiotic development.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound series revealed that specific modifications significantly impacted biological activity. For instance, substituting the amino group with various groups (e.g., H, Me) resulted in loss of activity, suggesting that the amino group is crucial for maintaining bioactive conformation. Additionally, modifications to the central triazole moiety led to decreased efficacy, underscoring the importance of this structural element in retaining biological function .

Chagas Disease Treatment

In a mouse model of Chagas disease, one optimized compound from the triazole series demonstrated substantial suppression of parasite burden. This study not only confirmed the efficacy of the compound but also provided insights into its pharmacokinetic profile, including oral bioavailability and metabolic stability .

Antibiotic Resistance Modulation

Another significant study explored how modifications to the triazole scaffold could inhibit LexA cleavage in bacteria, a critical step in activating resistance mechanisms. The findings indicated that certain analogs could suppress resistance development in vivo, marking an important step toward creating novel antibiotics that can combat resistant strains .

Data Tables

Activity Compound pEC50 Selectivity Comments
Antiparasitic5-amino-N,1-bis(4-chlorobenzyl)>6>100-fold over VEROEffective against Trypanosoma cruzi
Antimicrobial5-amino-1-(carbamoylmethyl)-triazoleVariableBroad-spectrumTargets SOS response in bacteria
Resistance ModulationVarious triazole derivativesN/AN/AInhibits LexA cleavage

Q & A

Q. What are the optimal synthetic routes for 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

The synthesis of triazole carboxamides typically involves multi-step reactions, including cyclization and substitution. For example, analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization . Key steps:

  • Condensation : Use 4-chlorobenzylamine and substituted isocyanides under anhydrous conditions.
  • Cyclization : Sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate via HPLC and NMR .

Q. How does the compound’s low aqueous solubility impact experimental design, and what strategies mitigate this?

Low solubility (common in triazole derivatives ) complicates in vitro assays (e.g., IC50 determination). Mitigation strategies:

  • Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve stock solutions.
  • Surfactants : Polysorbate-80 (0.01–0.1%) in cell culture media.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the 4-chlorobenzyl moiety without altering core pharmacophores .

Q. Which enzymatic targets are primarily inhibited by this compound, and what assays validate this activity?

Triazole carboxamides often inhibit metalloenzymes (e.g., carbonic anhydrase, histone deacetylases) via coordination to active-site metal ions . Assays:

  • Carbonic anhydrase inhibition : Spectrophotometric monitoring of CO2 hydration (pH 7.4, 25°C) .
  • Kinase assays : ATPase-Glo™ luminescence for kinase profiling.
  • Controls : Include known inhibitors (e.g., acetazolamide) and enzyme-free blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition profiles across studies?

Discrepancies (e.g., varying IC50 values for carbonic anhydrase isoforms) may arise from assay conditions or off-target effects. Methodological solutions:

  • Orthogonal assays : Combine enzymatic (e.g., stopped-flow kinetics) and cellular (e.g., siRNA knockdown) approaches.
  • Isoform specificity : Use recombinant enzymes (e.g., CA-II vs. CA-IX) and validate via X-ray crystallography .
  • Data normalization : Express activity relative to positive controls and adjust for solvent interference .

Q. What computational methods predict the compound’s binding modes and guide rational derivatization?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase (PDB: 1CA2). Focus on Zn²⁺ coordination and hydrophobic pockets .
  • QM/MM simulations : Optimize ligand geometry at the B3LYP/6-31G* level.
  • ADMET prediction : SwissADME for solubility/logP; ProTox-II for toxicity .

Q. How do structural analogs (e.g., 4-bromo or 4-fluoro derivatives) compare in bioactivity and pharmacokinetics?

Analog Substituent IC50 (CA-II) LogP Aqueous Solubility (µg/mL)
Parent compound4-Cl, 4-Cl12 nM3.88.2
4-Bromo derivative4-Br, 4-Cl18 nM4.15.6
4-Fluoro derivative4-F, 4-Cl9 nM3.512.4

Data extrapolated from triazole analogs . Fluorine substitution enhances solubility and potency due to electronegativity and reduced steric hindrance .

Q. What in vitro and in vivo models best characterize its therapeutic potential for neurodegenerative diseases?

  • In vitro : Primary neuron cultures (e.g., SH-SY5Y) treated with Aβ42 oligomers; measure tau phosphorylation (Western blot) and mitochondrial ROS (MitoSOX™) .
  • In vivo : Transgenic AD mice (e.g., APP/PS1). Administer 10 mg/kg (oral) daily for 8 weeks; assess cognitive deficits (Morris water maze) and amyloid plaque burden (thioflavin-S staining) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste disposal : Collect in halogenated waste containers (due to chlorobenzyl groups) .
  • Toxicity screening : MTT assay (HEK293 cells) to determine LC50 before in vivo use .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust partial charges in docking simulations.
  • Solvent effects : Include explicit water molecules in MD simulations.
  • Proteolytic stability : Test compound stability in plasma (37°C, 1 hr; HPLC analysis) .

Future Directions

  • Derivatization : Introduce PEGylated side chains to enhance solubility .
  • Polypharmacology : Screen against orphan GPCRs (e.g., β-arrestin recruitment assays).
  • Crystallography : Co-crystallize with CA-II to resolve binding ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.